molecular formula C8H16O B074265 4-Methyl-1-hepten-4-ol CAS No. 1186-31-8

4-Methyl-1-hepten-4-ol

Cat. No. B074265
CAS RN: 1186-31-8
M. Wt: 128.21 g/mol
InChI Key: PYKQMQBNPLNLPS-UHFFFAOYSA-N
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Description

4-Methyl-1-hepten-4-ol is a chemical compound with the molecular formula C8H16O . It is also known by other names such as 1-Hepten-4-ol, 4-methyl- .


Molecular Structure Analysis

The molecular structure of 4-Methyl-1-hepten-4-ol can be represented by the IUPAC Standard InChI: InChI=1S/C8H16O/c1-4-6-8(3,9)7-5-2/h4,9H,1,5-7H2,2-3H3 .


Physical And Chemical Properties Analysis

4-Methyl-1-hepten-4-ol has a molecular weight of 128.2120 . Its physical properties include a density of 0.8±0.1 g/cm3, a boiling point of 159.5±0.0 °C at 760 mmHg, and a flash point of 64.2±8.6 °C .

Scientific Research Applications

  • Peroxyl-Radical-Scavenging Activity : A study explored the radical scavenging activity of 2,6-dimethyl-5-hepten-2-ol and its analogues, including their ability to act against peroxyl radicals. The compounds exhibited significant anti-peroxyl radical activity, comparable to linalool, a well-known antioxidant (Stobiecka et al., 2016).

  • Application in Food Chemistry : In hazelnut oils and hazelnuts, the quantification of 5-methyl-(E)-2-hepten-4-one was investigated using a stable isotope dilution assay. This research highlights the formation of this flavor compound during the thermal treatment of hazelnuts (Pfnuer et al., 1999).

  • Antiviral Properties : A study on 1-[(2-hydroxy-ethoxy) methyl]-6-phenylthiothymine (HEPT) revealed its potent and selective inhibition of human immunodeficiency virus type 1 (HIV-1), suggesting its potential as an antiviral agent (Baba et al., 1989).

  • Synthesis of Sulcatol : A continuous process using alcohol dehydrogenase for the reduction of 6-methyl-5-hepten-2-one to sulcatol (6-methyl-5-hepten-2-ol) was developed, demonstrating an application in enzymatic synthesis (Röthig et al., 1990).

  • Role in Pheromones and Alarm Signals : The presence of 6-Methyl-5-hepten-2-one and its related compounds in various species of ants, specifically Formica, was identified. These compounds function as alarm pheromones, indicating their ecological and behavioral significance (Duffield et al., 1977).

  • Synthesis of 4-Acetoxy-2-Propyltetrahydrothiophene : The synthesis of 4-Acetoxy-2-Propyltetrahydrothiophene from 1-hepten-4-ol was reported. This study provides insight into chemical synthesis and reaction mechanisms (Ma et al., 2015).

  • Synthesis of Enantiomers of Rhynchophorol : The enantiomers of rhynchophorol ((E)-6-methyl-2-hepten-4-ol), a pheromone of the American palm weevil, were synthesized, demonstrating its application in pheromone research (Mori & Ishigami, 1992).

  • Formation of Metabolites by Botrytis cinerea : A study investigated the conversion of 2-methyl-2-hepten-6-one by Botrytis cinerea, resulting in various metabolites including sulcatol. This research provides insights into biotransformation processes (Schwab et al., 1991).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified as a flammable liquid and vapor. It can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

4-methylhept-1-en-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-4-6-8(3,9)7-5-2/h4,9H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKQMQBNPLNLPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10922729
Record name 4-Methylhept-1-en-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10922729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-hepten-4-ol

CAS RN

1186-31-8
Record name 4-Methyl-1-hepten-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1-hepten-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylhept-1-en-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10922729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYL-1-HEPTEN-4-OL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
G Sindhuja - Mass Spectrometry Letters, 2023 - dbpia.co.kr
… the presence of such volatile compounds in selected parts of highly demanded pharmaceuticals, 4-methyl-1-hepten-4-ol-acetate investigated for plant growth promoter and antibacterial …
Number of citations: 0 www.dbpia.co.kr
PP Mahalakshmi, P Sangeetha, KR Kumar - Indian Journal of …, 2018 - ijpbr.in
… The compounds are octanoic acid, 8-hydroxy-metyl…(2.94), acetylacetone, monoxime (3.85), cyclobutanone, 2-methyl-2oxiranyl- (4.34), 4-methyl-1-hepten- 4-ol acetate (4.85), 3…
Number of citations: 1 www.ijpbr.in
A Chen, X Liu, H Zhang, H Wu, D Xu, B Li… - Journal of Renewable …, 2021 - pubs.aip.org
… For other minor amount of groups, it was evident that 4-methyl-1-hepten-4-ol presented a decreasing trend of alcohols throughout the pyrolysis process, and esters and aldehydes …
Number of citations: 5 pubs.aip.org
C Zhao, Y Xing, W Lv, J Chen, X Liu… - International Journal of …, 2021 - degruyter.com
… -2-cyclopentenone, 2,3-dimethyl-2-cyclopentenone, 3-methyl-2-cyclopentenone) were always the dominant components in ketones at various temperatures, 4-methyl-1-hepten-4-ol and …
Number of citations: 2 www.degruyter.com
C Zhao, E Jiang, A Chen - Journal of the Energy Institute, 2017 - Elsevier
To better understand pyrolysis mechanism and further develop selective pyrolysis technology, characteristics of volatile products in the pyrolysis of three main components (cellulose, …
Number of citations: 326 www.sciencedirect.com
MM Rashid, M Sarker - World Journal of Science and Technology …, 2015 - academia.edu
A waste plastic is a big problem all over the World. Waste plastic can remain landfill long time because is not biodegradable within short time. Plastic made by crude oil and in this …
Number of citations: 2 www.academia.edu
MJ Smith - 1979 - search.proquest.com
There are two general approaches to exploring the realna of synthetic organic chemistry that remains uncharted. On the one hand there are those who se primary focus is the …
Number of citations: 2 search.proquest.com

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